

2-Aminothiophenol: A Technical Guide to its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminothiophenol

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Abstract

2-Aminothiophenol (2-ATP) is a pivotal organosulfur compound, serving as a cornerstone intermediate in the synthesis of a multitude of pharmaceuticals and industrial chemicals, most notably benzothiazoles. Its unique structure, featuring both an amino and a thiol group ortho to each other on a benzene ring, imparts a reactivity profile that has been exploited in organic synthesis for over a century. This technical guide provides an in-depth exploration of the historical synthesis of **2-aminothiophenol**, presenting detailed experimental protocols for key historical methods, a comparative analysis of their efficiencies, and graphical representations of the synthetic pathways.

Introduction and Discovery

2-Aminothiophenol, with the chemical formula $C_6H_4(SH)(NH_2)$, is a colorless oily solid that is prone to oxidation, often appearing as a colored impurity.[1] While the precise moment of its first isolation is not prominently documented, its chemistry is deeply intertwined with the development of benzothiazole synthesis. The pioneering work on benzothiazoles by August Wilhelm von Hofmann in the late 19th century laid the groundwork for the synthesis and utilization of its precursors, including **2-aminothiophenol**. [2] A significant early synthesis involved the reaction of **2-aminothiophenol** or its disulfide with carbon disulfide, a method also explored by Hofmann in 1887 to produce 2-mercaptobenzothiazole.[2] This highlights that 2-

aminothiophenol was a known and accessible chemical entity during this foundational period of heterocyclic chemistry.

Its importance grew substantially with the discovery of the diverse biological activities of benzothiazole derivatives, which are now recognized for their antimicrobial, anticonvulsant, and antioxidant properties, making **2-aminothiophenol** an indispensable starting material in drug discovery.[3]

Historical Synthetic Methodologies

Several classical routes to **2-aminothiophenol** have been established, each with distinct advantages and disadvantages regarding starting materials, reaction conditions, and yield. The following sections detail the most historically significant methods.

Synthesis from 2-Chloronitrobenzene

One of the most extensively studied and versatile starting materials for **2-aminothiophenol** synthesis is the relatively inexpensive 2-chloronitrobenzene.[4] Multiple synthetic schemes have been developed from this precursor.

Scheme I & II: Multi-step Synthesis via Disulfide Intermediate

These routes first involve the formation of di-(2-nitrophenyl)-disulfide. This intermediate is then reduced to 2-nitrothiophenol (Scheme I) or converted to 2-nitrobenzenesulphonyl chloride (Scheme II), followed by a final reduction step to yield **2-aminothiophenol**. These three-step processes, however, are characterized by very low overall yields.[4]

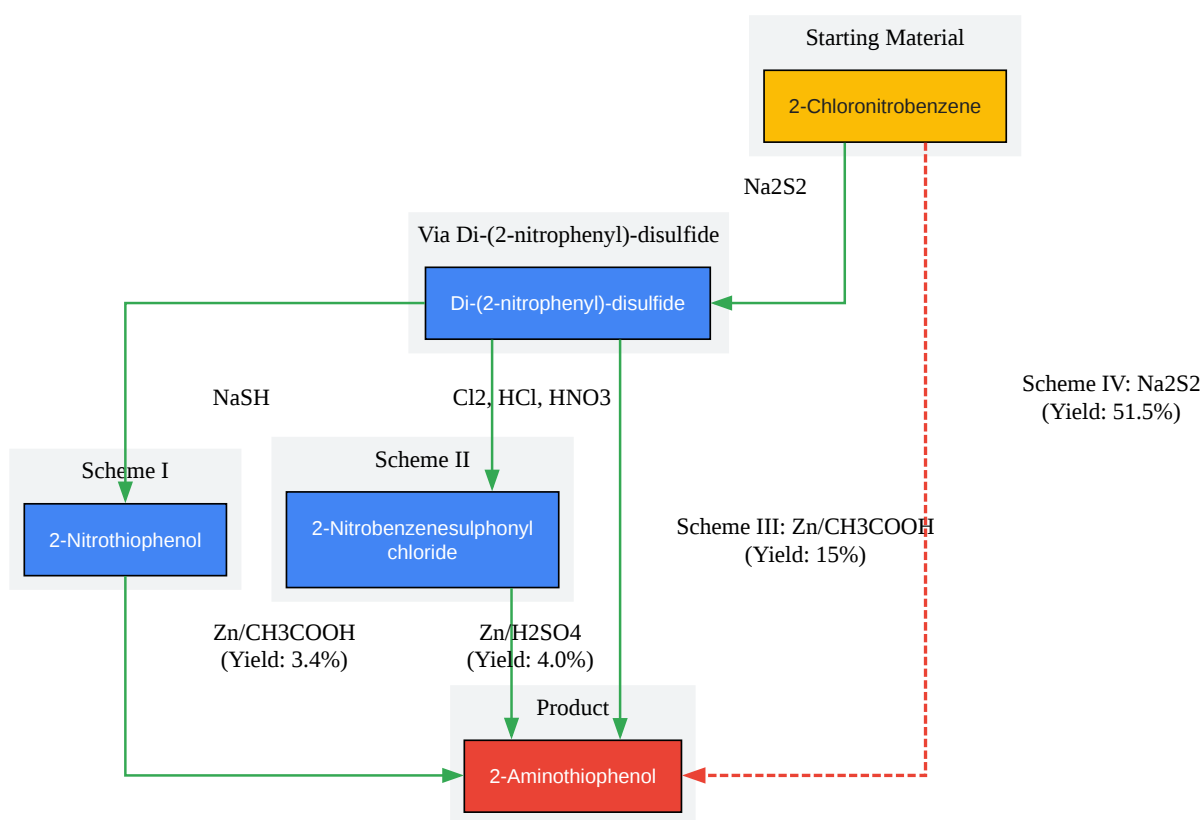
Scheme III: Two-Step Synthesis via Disulfide Intermediate

A more efficient approach involves the direct, single-step reduction of both the disulfide bond and the nitro groups of di-(2-nitrophenyl)-disulfide using zinc dust in glacial acetic acid. This two-step route offers a notable improvement in yield over the three-step methods.[4]

Scheme IV: One-Step Synthesis

The most direct historical method from 2-chloronitrobenzene is a one-step reaction using sodium sulfide or sodium disulfide. This process involves the simultaneous substitution of the

chlorine atom and reduction of the nitro group, providing the highest yield among the routes starting from 2-chloronitrobenzene.[4][5]

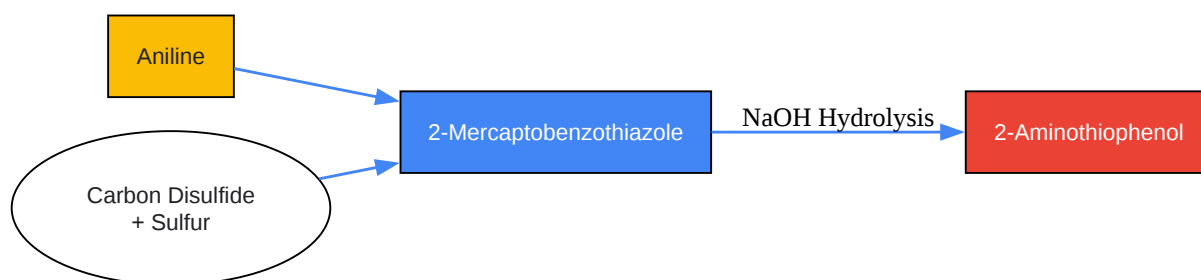


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Synthetic Routes to **2-Aminothiophenol** from 2-Chloronitrobenzene.[4]

Synthesis from Aniline via Mercaptobenzothiazole

A common industrial and historical route involves two main steps starting from aniline.[1] First, aniline reacts with carbon disulfide, typically under pressure and high temperature, to form 2-mercaptobenzothiazole. This intermediate is then hydrolyzed using a strong base like sodium hydroxide to cleave the thiazole ring and yield the sodium salt of **2-aminothiophenol**. [6]



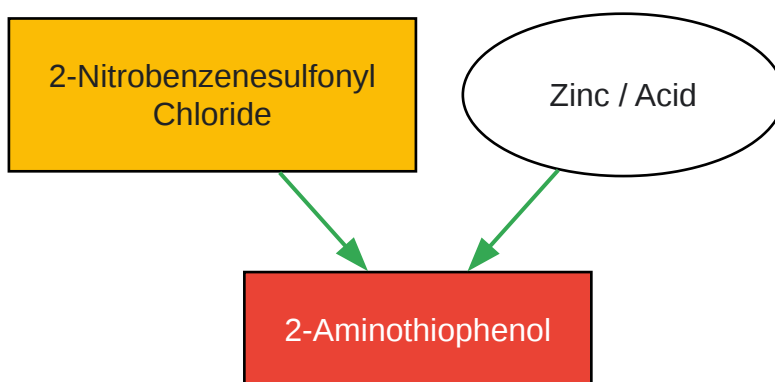
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Synthesis of **2-Aminothiophenol** from Aniline.[1][6]

A key challenge in this method is the final isolation step. Acidification of the hydrolysis mixture with strong mineral acids can lead to the formation of benzothiazole as a by-product, which is difficult to separate due to a close boiling point.[6] A patented improvement involves using a weak acid, such as acetic acid, for acidification, which minimizes by-product formation and yields a product of much higher purity.[6]

Synthesis by Reduction of 2-Nitrobenzenesulfonyl Chloride

Another documented historical method is the reduction of 2-nitrobenzenesulfonyl chloride.[1] This starting material can be prepared from the oxidation of di-(2-nitrophenyl)-disulfide. The subsequent reduction, typically with a metal like zinc in an acidic medium, simultaneously reduces the nitro group to an amine and the sulfonyl chloride to a thiol.[4]



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Reduction of 2-Nitrobenzenesulfonyl Chloride.[1][4]

Data Presentation: Comparison of Synthesis Routes

The efficiency of the historical synthesis routes, particularly those starting from 2-chloronitrobenzene, varies significantly. The choice of method often represents a trade-off between the number of steps, complexity, and overall yield.

Table 1: Comparison of Synthetic Routes from 2-Chloronitrobenzene[4]

Scheme	Number of Steps	Key Intermediate	Key Reagents	Overall Yield (%)
I	3	2-Nitrothiophenol	Na ₂ S ₂ , NaSH, Zn/CH ₃ COOH	3.4
II	3	2-Nitrobenzenesulphonyl chloride	Na ₂ S ₂ , Cl ₂ , Zn/H ₂ SO ₄	4.0
III	2	Di-(2-nitrophenyl)-disulfide	Na ₂ S ₂ , Zn/CH ₃ COOH	15.0
IV	1	None	Na ₂ S ₂ or Na ₂ S	51.5

Detailed Experimental Protocols

The following protocols are adapted from the literature and represent key historical methodologies for the synthesis of **2-aminothiophenol**.

Protocol for One-Step Synthesis from 2-Chloronitrobenzene (Scheme IV)[4]

- Preparation of Sodium Disulfide: Dissolve sodium sulfide nonahydrate ($\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$, 0.53 g, 0.016 M) in a suitable solvent. Add sublimed sulfur in three portions over 15 minutes and heat until a clear brownish-red solution is formed.
- Reaction: To a solution of 2-chloronitrobenzene (1.28 g, 0.008 M) in 20 mL of 50% refluxing alcohol, add the prepared sodium disulfide solution over 30 minutes.
- Reflux: Continue to reflux the reaction mixture for an additional 9-10 hours.
- Work-up: Cool the reaction mixture. If a by-product of 2-chloroaniline has formed (visible as a yellow oil), extract the mixture with ether (2 x 20 mL) to remove it.
- Isolation: Saturate the aqueous layer containing the sodium salt of **2-aminothiophenol** with sodium chloride (NaCl).
- Acidification: Carefully acidify the solution with glacial acetic acid (2.4 g, 0.04 M). The **2-aminothiophenol** will liberate as an oil.
- Extraction and Drying: Extract the product several times with ether. Dry the combined ether extracts and remove the ether by evaporation to obtain the final product.
 - Yield: 51.5%

Protocol for Synthesis via Hydrolysis of Benzothiazole and Acetic Acid Isolation[6]

- Hydrolysis: Prepare a hydrolysis mixture by reacting benzothiazole with an aqueous solution of caustic soda (sodium hydroxide). This can be done under pressure at elevated temperatures or at normal pressure under reflux. The resulting reaction mass contains the sodium salt of **2-aminothiophenol** and sodium formate.

- Dilution: Dilute the hydrolysis mixture with approximately 350 parts of cold water.
- Acidification: While agitating the solution, add glacial acetic acid (approx. 68 parts) until the pH of the mixture is adjusted to about 6.5.
- Isolation: The **2-aminothiophenol** will precipitate as an amber-colored oil. Separate the oil layer from the aqueous layer.
 - Purity: 99.6% on an anhydrous basis.

Protocol for Reduction of Di-(o-nitrophenyl) Disulfide[7]

- Reaction Setup: In a suitable flask, dissolve di-(o-nitrophenyl) disulfide (3.1 g) in 350 mL of warm glacial acetic acid.
- Reduction: Slowly add zinc dust (20 g) to the solution over a period of 30 minutes.
- Reflux: Boil the mixture until the solution becomes colorless.
- Isolation of Zinc Salt: Dilute the mixture with 2 volumes of water, cool, and filter to collect the zinc salt of **2-aminothiophenol**.
 - Yield of Zinc Salt: 90%
- Liberation of Free Base (as Hydrochloride): Add 75 mL of concentrated hydrochloric acid to 8.5 g of the zinc salt. The warm solution is filtered and cooled in ice to precipitate **2-aminothiophenol** hydrochloride.
- Purification: The product can be recrystallized from concentrated hydrochloric acid and then from water.
 - Yield of Hydrochloride: 80%

Conclusion

The historical synthesis of **2-aminothiophenol** showcases a classic evolution in synthetic organic chemistry, moving from multi-step, low-yield processes to more efficient and direct one- or two-step methods. Routes starting from 2-chloronitrobenzene demonstrate a clear

progression towards higher efficiency, culminating in a single-step reaction with over 50% yield. Similarly, the industrial method involving the hydrolysis of mercaptobenzothiazole was refined through improved work-up procedures that significantly enhanced product purity. These foundational methods, developed over decades of research, established **2-aminothiophenol** as a readily accessible intermediate, paving the way for its widespread use in the development of pharmaceuticals, dyes, and other specialty chemicals.

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- To cite this document: BenchChem. [2-Aminothiophenol: A Technical Guide to its Discovery and Historical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119425#discovery-and-historical-synthesis-of-2-aminothiophenol]

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